Dan-Cysteine (1)-Hydroxylated Dan-Cysteine (1)-Hydroxylated, commonly referred to as Dan-Cys(1)-OH.Dan-Cys(1)-OH, is a synthetic compound derived from the amino acid cysteine, featuring a dansyl group that imparts fluorescent properties. This compound is notable for its potential applications in biochemical research and therapeutic contexts due to its unique structural characteristics and biological activities.
The dansyl group, a sulfonamide derivative of 1,5-dimethyl-1-naphthalenesulfonyl chloride, enhances the compound's solubility and allows for fluorescence detection in various biological assays. The hydroxylation at the cysteine position further modifies its reactivity and biological interactions, making it a valuable tool in peptide synthesis and protein studies.
These reactions highlight the versatility of Dan-Cys(1)-OH in synthetic chemistry and its potential for creating diverse peptide derivatives.
Dan-Cys(1)-OH.Dan-Cys(1)-OH exhibits significant biological activity, particularly in studies related to protein interactions and enzyme activities. The fluorescent nature of the dansyl group allows researchers to monitor binding events and conformational changes in proteins.
Moreover, the compound has been investigated for its role in redox biology due to the presence of the cysteine residue, which is essential for maintaining cellular redox balance. It can also participate in S-glutathionylation processes, influencing various cellular functions.
The synthesis of Dan-Cys(1)-OH.Dan-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). The general steps include:
This method allows for precise control over the sequence and structure of the resulting peptides, facilitating the incorporation of modifications such as hydroxylation at specific positions.
Dan-Cys(1)-OH.Dan-Cys(1)-OH has several applications in biochemical research:
Studies involving Dan-Cys(1)-OH.Dan-Cys(1)-OH have focused on its interactions with various biomolecules:
Several compounds share structural similarities with Dan-Cys(1)-OH.Dan-Cys(1)-OH, each exhibiting unique properties:
| Compound Name | Key Features | Differences from Dan-Cys(1)-OH |
|---|---|---|
| Dansyl-Glycine | Lacks cysteine; used for fluorescence | No thiol group |
| Dansyl-Cysteine | Similar structure but without hydroxylation | Less stable due to lack of modification |
| Dansyl-Valine | Contains valine instead of cysteine | Different biological activity |
| Dansyl-Leucine | Similar dansyl group; lacks thiol functionality | Reduced reactivity |
The uniqueness of Dan-Cys(1)-OH lies in its combination of a reactive thiol group from cysteine and the fluorescent dansyl moiety, allowing for diverse applications in both research and therapeutic contexts.
The synthesis of dansyl-labeled peptides traces its origins to the mid-20th century, when the unique photophysical properties of dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) were first harnessed for amino acid analysis. Dansyl chloride’s capacity to form stable, fluorescent sulfonamide adducts with primary amines revolutionized protein sequencing, allowing researchers to track peptide fragments with high sensitivity. Early applications focused on terminal amino group labeling, but the development of protected cysteine derivatives, such as H-Cys(Z)-OH, expanded the toolkit for site-specific modifications.
A pivotal advancement came with the recognition that dansyl’s fluorescence quantum yield and large Stokes shift made it ideal for real-time monitoring of conformational changes in peptides. For instance, studies on dansyl-conjugated cysteine residues demonstrated that the thiol group’s reactivity could be exploited to create environmentally sensitive probes. This was exemplified in the design of DN-C, a dansyl-based probe that selectively detects cysteine (Cys) through a photoinduced electron transfer (PET) mechanism. The acryloyl group in DN-C reacts with Cys to form a thioether, quenching fluorescence until the target analyte triggers a structural rearrangement. Such innovations underscored dansyl’s versatility beyond mere labeling, positioning it as a dynamic component in functional peptide design.
The integration of computational methods further refined dansyl-labeled peptide synthesis. Molecular dynamics simulations and density functional theory (DFT) calculations provided insights into the electronic interactions between dansyl fluorophores and cysteine residues, enabling the rational design of probes with enhanced selectivity. These computational tools predicted optimal steric and electronic configurations, reducing trial-and-error experimentation in probe development.
Solid-phase peptide synthesis represents the cornerstone methodology for producing dansyl-cysteine conjugates with high efficiency and purity [1]. The optimization of solid-phase peptide synthesis protocols specifically for cysteine-containing peptides requires careful consideration of multiple parameters, including resin selection, coupling reagent optimization, and reaction conditions [2].
The choice of solid support fundamentally influences the success of dansyl-cysteine synthesis [3]. Wang resin serves as the most widely employed solid support for peptide acid synthesis, offering reliable performance with loading capacities ranging from 0.2 to 1.0 millimoles per gram [4]. For peptide amide synthesis, Rink amide resin provides superior compatibility with biological applications, maintaining loading capacities between 0.2 and 0.8 millimoles per gram [5]. The 2-chlorotrityl chloride resin emerges as particularly advantageous for protected peptide fragments, enabling mild cleavage conditions under 1% trifluoroacetic acid in dichloromethane [6].
Research demonstrates that optimal loading capacities should remain within the 0.2 to 0.4 millimoles per gram range to prevent aggregation-induced coupling failures [7]. Higher loading capacities, while appearing economically attractive, frequently result in incomplete reactions due to steric hindrance and reduced accessibility of reactive sites [7].
The selection of appropriate coupling reagents critically determines the efficiency of amino acid incorporation in dansyl-cysteine synthesis [8]. Hexafluorophosphate azabenzotriazole tetramethyl uronium demonstrates exceptional performance for rapid coupling reactions, achieving complete conversion within 2×1 minute reaction cycles [8]. Hexafluorophosphate O-benzotriazol-N,N,N,N-tetramethyl-uronium provides superior racemization suppression, making it particularly suitable for difficult coupling sequences involving sterically hindered amino acids [8].
| Coupling Reagent | Reaction Time | Racemization Suppression | Best Application |
|---|---|---|---|
| Hexafluorophosphate azabenzotriazole tetramethyl uronium | 2×1 min (fast) | Good | General coupling |
| Hexafluorophosphate O-benzotriazol-N,N,N,N-tetramethyl-uronium | 2×1 min (fast) | Excellent | Difficult sequences |
| Coumarin oxyma tetramethylammonium hexafluorophosphate | 2×1 min (fast) | Superior | Racemization-prone |
| Phosphonium 7-azabenzotriazol-1-yloxy)trisdimethylamino | 2×1 min (fast) | Good | Extended couplings |
Coumarin oxyma tetramethylammonium hexafluorophosphate exhibits superior racemization suppression compared to traditional hydroxybenzotriazole-based coupling reagents, particularly valuable when incorporating racemization-prone amino acids adjacent to cysteine residues [8].
Elevated temperature protocols significantly enhance coupling efficiency while reducing reaction times [9]. Flow-based solid-phase peptide synthesis at 90°C achieves amino acid incorporation rates of approximately 12 residues per hour, representing substantial improvements over conventional room temperature protocols [10]. The use of dimethyl sulfoxide as coupling solvent instead of N,N-dimethylformamide improves the efficiency and reliability of challenging coupling reactions, particularly at sterically hindered positions [10].
High-temperature fast stirring peptide synthesis combines elevated temperature with rapid mixing to maximize diffusion effects according to Fick's second law [11]. This approach enables acceleration of solid-phase peptide synthesis without requiring large reagent excess, providing environmentally favorable synthesis conditions [11].
Research indicates that certain amino acids require extended coupling times or modified activation conditions for optimal incorporation [9]. Fluorenylmethoxycarbonyl-cysteine derivatives protected with trityl groups benefit from extended coupling times combined with phosphonium 7-azabenzotriazol-1-yloxy)trisdimethylamino activation [9]. Fluorenylmethoxycarbonyl-serine protected with tert-butyl groups and fluorenylmethoxycarbonyl-alanine require extended coupling times to achieve complete conversion [9].
Statistical analysis of coupling efficiencies reveals that no amino acid coupling can be predicted to achieve complete conversion with a single coupling reaction, necessitating online monitoring and recoupling protocols [12]. The most challenging carboxyl-reacting amino acids include histidine, threonine, arginine, valine, isoleucine, and glutamine, while the most difficult amine-reacting residues comprise glutamine, leucine, alanine, arginine, and isoleucine [12].
Orthogonal protection strategies represent essential methodologies for successful synthesis of dansyl-cysteine conjugates, enabling selective manipulation of multiple reactive functional groups without interference [13]. The development of robust protection schemes specifically tailored for thiol-containing systems requires careful consideration of protecting group stability, removal conditions, and compatibility with subsequent synthetic transformations [1].
Trityl protection represents the most widely employed strategy for cysteine side-chain protection in fluorenylmethoxycarbonyl-based solid-phase peptide synthesis [1]. The trityl group demonstrates excellent stability under basic conditions employed for fluorenylmethoxycarbonyl removal while remaining labile to trifluoroacetic acid during final cleavage procedures [1]. This orthogonal reactivity profile enables sequential deprotection without premature thiol liberation [1].
Research demonstrates that trityl-protected cysteine derivatives maintain structural integrity throughout extended synthesis cycles [1]. The steric bulk of the trityl group effectively prevents unwanted side reactions, including disulfide bond formation and alkylation reactions [1]. However, trityl protection can contribute to aggregation phenomena in certain peptide sequences, necessitating careful sequence analysis and optimization [1].
Tetrahydropyranyl protection emerges as a valuable alternative for cysteine side-chain protection, offering several advantages over traditional protecting groups [14]. Tetrahydropyranyl groups demonstrate stability to most non-acidic reagents while maintaining ease of introduction and removal [14]. The protecting group confers improved solubility properties and compatibility with fluorenylmethoxycarbonyl/tert-butyl solid-phase peptide synthesis strategies [14].
| Protecting Group | Removal Conditions | Orthogonality | Stability | Special Features |
|---|---|---|---|---|
| Trityl | Trifluoroacetic acid cleavage | Standard fluorenylmethoxycarbonyl/tert-butyl | Trifluoroacetic acid labile | Most common, reliable |
| Tetrahydropyranyl | Trifluoroacetic acid cleavage | Fluorenylmethoxycarbonyl/tert-butyl compatible | Acid labile | Good solubility, mild conditions |
| 4-Methoxytrityl | Trifluoroacetic acid/triisopropylsilane/water | Selective removal | Mild acid labile | Selective deprotection |
| S-tert-butylsulfanyl | Reduction with phosphines | Orthogonal to fluorenylmethoxycarbonyl | Base/trifluoroacetic acid stable | Prone to side reactions |
Studies demonstrate that tetrahydropyranyl protection provides efficient protection for serine, threonine, and cysteine residues with minimal side reactions [14]. The protecting group enables facile manipulation of hydroxyl, thiol, and amino functionalities during complex peptide synthesis [14].
4-Methoxytrityl protection enables selective deprotection of cysteine residues under mild acidic conditions while maintaining other protecting groups intact [1]. This selectivity proves particularly valuable for sequential disulfide bond formation or site-specific modification reactions [1]. The 4-methoxytrityl group can be removed using trifluoroacetic acid/triisopropylsilane/water mixtures under conditions orthogonal to standard side-chain protecting groups [1].
S-tert-butylsulfanyl protection provides complete orthogonality to fluorenylmethoxycarbonyl deprotection conditions, enabling selective thiol liberation through reduction with phosphines or thiols [1]. However, this protecting group demonstrates tendency toward side reactions, particularly alpha-hydrogen abstraction leading to dehydroalanine formation [2].
Innovative protection schemes exploit metal coordination or disulfide bond formation to reversibly protect cysteine residues [13]. These methodologies enable independent labeling of multiple thiols through protein-mediated protection mechanisms [13]. Zinc finger domains containing cysteine residues can be protected through metal coordination, allowing orthogonal modification of unprotected cysteine residues [13].
Research demonstrates successful implementation of dual protection systems combining metal coordination and redox-mediated protection for triple independent modifications [13]. These approaches enable preparation of proteins labeled with multiple different fluorophores exhibiting fluorescence resonance energy transfer relay effects [13].
Synthesis of C-terminal cysteine peptides presents unique challenges due to alpha-hydrogen abstraction leading to epimerization and formation of N-piperidinyl-alanine derivatives [2]. Studies demonstrate that fluorenylmethoxycarbonyl-cysteine protected with tetrahydropyranyl and 4-methoxytrityl groups, combined with 30% 4-methylpiperidine in 0.5 molar oxyma pure-dimethylformamide for fluorenylmethoxycarbonyl removal, effectively minimizes these side reactions [2].
Chlorotrityl chloride resin provides superior performance compared to Wang resin for C-terminal cysteine synthesis, reducing diketopiperazine formation and other side reactions [2]. The use of optimized base conditions and acid scavengers further improves synthesis outcomes for challenging C-terminal cysteine sequences [2].
Post-synthetic modification represents a powerful approach for introducing fluorescent tags into peptide systems after completion of solid-phase synthesis [15]. These methodologies enable site-specific incorporation of fluorescent moieties without interfering with peptide chain assembly, offering enhanced flexibility and reduced synthetic complexity [16].
Maleimide-based conjugation represents the most widely employed method for post-synthetic fluorescent labeling of cysteine-containing peptides [17]. The Michael addition reaction between maleimides and cysteine thiol groups proceeds rapidly under mild conditions with high selectivity [17]. This bioconjugation strategy demonstrates exceptional specificity for sulfhydryl groups while avoiding reaction with other nucleophilic amino acid residues [18].
The reaction mechanism involves nucleophilic attack of the cysteine thiol on the maleimide double bond, forming a stable thioether linkage [18]. Subsequent ring opening through hydrolysis generates succinamic acid thioether products resistant to further degradation [19]. Optimal reaction conditions require maintained pH between 7.0 and 7.5 to ensure efficient conjugation while preventing hydrolysis of the maleimide reagent [20].
Research demonstrates that successful maleimide conjugation requires reduction of disulfide bonds prior to labeling [20]. Tris-carboxyethylphosphine serves as the preferred reducing agent, providing 100-fold molar excess to ensure complete disulfide reduction [18]. The reduction reaction proceeds for 20 minutes at room temperature under inert atmosphere conditions [18].
Copper-catalyzed azide-alkyne cycloaddition represents a highly efficient approach for post-synthetic fluorescent labeling [21]. The reaction between alkyne-modified peptides and azide-modified fluorophores forms rigid five-membered triazole rings under mild conditions [21]. This methodology demonstrates high efficiency, broad scope, stereospecificity, and compatibility with aqueous reaction media [21].
Strain-promoted alkyne-azide cycloaddition eliminates the requirement for copper catalysis, providing enhanced biocompatibility for sensitive peptide systems [22]. Dibenzocyclooctyne reagents demonstrate exceptional reactivity while maintaining stability, enabling rapid bioconjugation without metal catalyst interference [22]. The reaction yields two regioisomers that typically cannot be separated, avoiding peak doubling in analytical chromatography [22].
Tetrazine-trans-cyclooctene ligation represents among the fastest reactions available for bioconjugation applications [22]. This [4+2]-cycloaddition reaction generates six-membered ring products powered by relief of steric strain [22]. The methodology demonstrates excellent biocompatibility and orthogonality, enabling simultaneous execution of multiple reactions without interference [22].
Thiol-ene coupling provides an alternative strategy for cysteine-specific modification through reaction between alkenes and thiol groups [23]. The reaction can be activated through ultraviolet irradiation, visible wavelength light, or redox initiators depending on system requirements [23]. Initial studies in chemical model systems require oxygen-free environments for efficient coupling [23].
Research demonstrates that protein-mediated thiol-ene coupling proceeds efficiently across diverse activation methods [23]. Faster reaction rates occur when cysteine and alkene groups are brought into proximity through binding events prior to activation [23]. Protein-protein coupling systems eliminate the requirement for oxygen-free environments across all activation methods [23].
The broad potential for thiol-ene coupling in protein profiling applications stems from the high selectivity and efficiency characteristic of click chemistry reactions [23]. The methodology enables formation of stable thioether bonds without generating problematic side products [23].
On-resin modification protocols enable fluorescent labeling prior to peptide cleavage, offering advantages for hydrophobic or aggregation-prone sequences [15]. These methodologies employ carboxylated fluorescent dyes activated with large quantities of coupling reagents, avoiding expensive pre-activated compounds [15]. The protocols demonstrate particular value for long hydrophobic peptides and sequences with strong aggregation tendencies [15].
Alternative post-synthetic modification approaches target lysine residues for fluorescent labeling [24]. Base-labile fluorenylmethoxycarbonyl-lysine derivatives enable selective deprotection during peptide synthesis followed by fluorescent derivatization of epsilon-amino groups [24]. This methodology permits specific labeling of individual lysine residues while leaving other lysine residues and the alpha-amino terminus unmodified [24].
The technique allows introduction of different fluorophores at distinct lysine positions within the same peptide, enabling dual fluorescence applications [24]. Multiple fluorescent labels can exhibit fluorescence resonance energy transfer effects for sophisticated analytical applications [24]. The methodology requires minimal manual intervention during automated peptide synthesis and adapts readily to various peptide synthesizer configurations [24].
Direct incorporation of fluorescent amino acids during peptide synthesis provides an alternative to post-synthetic modification [25]. Multiple fluorescent amino acid derivatives can serve as building blocks for peptide synthesis, enabling positional control over fluorescent label placement [25]. This approach eliminates concerns regarding post-synthetic modification efficiency while ensuring precise stoichiometry [25].
Farnesyltransferase activity profiling utilizing Dan-Cys(1)-OH as a fluorogenic substrate has emerged as a sophisticated methodology for evaluating prenylation processes. The enzyme farnesyltransferase catalyzes the alkylation of cysteine residues in C-terminal CaaX sequences of proteins such as Ras oncoproteins, nuclear lamins, and phosphodiesterases through the attachment of farnesyl diphosphate [3].
The mechanism of farnesyltransferase-mediated prenylation involves substrate binding as an ionized thiolate, where the zinc metalloenzyme facilitates metal coordination of the peptide sulfur, lowering the pKa of the thiol group [4]. Studies utilizing dansyl-GCVIA peptide substrates have demonstrated that Dan-Cys(1)-OH derivatives serve as effective alternative substrates for prenylation reactions, exhibiting competitive inhibition patterns against farnesyl diphosphate [3].
Kinetic profiling studies reveal that fluorogenic substrates containing Dan-Cys(1)-OH moieties enable precise measurement of farnesyltransferase activity through fluorescence enhancement upon enzymatic modification. The dansyl peptide substrate in farnesyltransferase assays exhibits enhanced fluorescence upon interaction with farnesyl pyrophosphate, allowing real-time monitoring of enzymatic activity [5]. These assays demonstrate conversion factors for determining maximum sample fluorescence, facilitating accurate calculation of enzymatic activity rates.
Table 1: Kinetic Parameters for Farnesyltransferase Activity with Dan-Cys(1)-OH Substrates
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| KD (peptide binding) | 4 microM | H-Ras C-terminal peptide | [4] |
| KD (ternary complex) | 0.057 microM | H-Ras + FPP analogue | [4] |
| pKa (thiol ionization) | 8.1 | Free peptide | [4] |
| pKa (metal-coordinated) | 6.3 | Zinc-bound thiolate | [4] |
The electrophilic mechanism of prenyl transfer has been confirmed through studies using substrate analogs containing various substituents, including hydrogen, fluoromethyl, and trifluoromethyl groups in place of methyl at specific carbon positions [3]. These investigations utilizing Dan-Cys(1)-OH derivatives demonstrate the competitive nature of alternative substrates and provide mechanistic insights into protein prenylation processes.
Disulfide bridge formation dynamics within peptide scaffolds utilizing Dan-Cys(1)-OH represents a critical area of investigation for understanding protein folding mechanisms and structural stability. The thiol functionality of cysteine residues enables the formation of disulfide bonds, which often participate in enzymatic reactions as nucleophiles and serve crucial structural roles in protein architecture [6].
Molecular dynamics simulations examining disulfide bridge formation in cysteine-rich peptides reveal complex correlation patterns between different cysteine pairs. Studies on the trypsin inhibitor MCoTI-II demonstrate that disulfide distances exhibit anticorrelated behavior within approximately one microsecond of bridge formation or dissolution [7] [8]. When peptides adopt native-like structures and one disulfide distance shortens to allow bond formation, other disulfide distances tend to lengthen, indicating frustrated folding dynamics.
The oxidative folding process involves redox reactions where electrons pass between proteins to terminal electron acceptors, facilitating disulfide bond formation between cysteine residues [9]. In prokaryotic systems, this process is catalyzed by protein machinery residing in the periplasmic space, involving oxidative pathways for disulfide formation and isomerization pathways for shuffling incorrectly formed disulfides.
Table 2: Disulfide Bridge Formation Kinetics in Peptide Scaffolds
| Peptide System | Number of Bridges | Formation Time | Correlation Pattern | Reference |
|---|---|---|---|---|
| MCoTI-II | 3 | ~1 microsecond | Anticorrelated (Cys11-Cys23, Cys17-Cys29) | [7] |
| Guanylin | 2 | 61 microseconds | Kinetically controlled | [10] |
| Cyclotides | Multiple | Variable | Frustrated structure assembly | [8] |
Empirical protocols for modeling disulfide formation utilize molecular dynamics simulations that maintain conventional MD simulation speeds while allowing controlled reaction rates [10]. These investigations demonstrate that oxidative folding of peptides occurs under kinetic control, with specific isomer distributions correlating with experimental observations.
Advanced methodologies for monitoring disulfide bridge formation employ techniques such as polyethylene glycol-maleimide modification to track free thiols and disulfide bond presence through gel mobility shifts [11]. These approaches enable detection of disulfide bonds in cell lysates and provide insights into steady-state disulfide oxidation patterns, with specific protein cysteine residues showing distributions ranging from less than 8% to greater than 99% reduction [12].
Real-time monitoring of post-translational modifications utilizing Dan-Cys(1)-OH-based systems represents an advanced approach for tracking dynamic protein modifications in living systems. Post-translational modifications regulate protein properties and cellular behaviors through enzymatically controlled chemical modifications that occur after protein synthesis [13] [14].
Fluorescent biosensors based on Dan-Cys(1)-OH derivatives enable spatiotemporal visualization of post-translational modifications with minimal perturbation to cellular environments. These biosensors typically incorporate fluorescent proteins and fluorescence resonance energy transfer mechanisms to provide real-time information about modification dynamics [13] [15]. The dansyl fluorophore component offers advantageous spectroscopic properties, including high fluorescence quantum yields and sensitivity to environmental changes.
Enzyme-activated fluorescent probes utilizing Dan-Cys(1)-OH structures consist of three primary components: a fluorophore that emits fluorescence upon activation, a linker system, and an enzyme recognition unit [16]. When these probes encounter target enzymes, charge or energy transfer activates near-infrared fluorophores, producing detectable fluorescence signals that correlate with enzymatic activity levels.
Table 3: Post-Translational Modification Monitoring Parameters
| Modification Type | Detection Method | Time Resolution | Dynamic Range | Reference |
|---|---|---|---|---|
| Phosphorylation | FRET-based sensors | Seconds to minutes | 2-10 fold change | [14] |
| Acetylation | Fluorogenic substrates | Real-time | 3-28 fold enhancement | [13] |
| Ubiquitination | Protein arrays | Minutes to hours | Proteome-wide | [17] |
| Methylation | Histone reporters | Minutes | Site-specific | [14] |
Protein microarray-based assays facilitate profiling of post-translational modification activities in complex biological mixtures, including whole-cell extracts and pathological specimens [17]. These methodologies support in vitro enzymatic reactions where recombinant ligases or cellular extracts are overlaid on protein substrates, incorporating labeled modifiers such as ubiquitin, SUMO1, or NEDD8 along with ATP regenerating systems.
The signal-modulation methodology employs tunable fluorescent detection schemes that can be configured for either signal-on or signal-off readouts upon post-translational modification addition or removal [18]. Time-resolved fluorescence-based single-label detection technology enables selection of signal direction by introducing different soluble europium-signal-modulating molecules, providing flexibility in assay design without requiring additional labeling steps or changes in assay conditions.